molecular formula C17H20FN3O2S B2416528 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile CAS No. 2415542-16-2

3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile

Cat. No.: B2416528
CAS No.: 2415542-16-2
M. Wt: 349.42
InChI Key: PHXRFJCLLRGUMD-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is a complex organic compound that features a fluorine atom, a benzonitrile group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to use a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be coupled, followed by cyclization to form the morpholine ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of transition metal catalysts to facilitate key steps in the synthesis, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: It could be explored as a lead compound for the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the morpholine ring could influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile: Lacks the thiomorpholine ring.

    4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile: Lacks the fluorine atom.

    3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzamide: Contains an amide group instead of a nitrile group.

Uniqueness

The unique combination of the fluorine atom, the benzonitrile group, and the morpholine ring in 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile gives it distinct chemical and physical properties

Properties

IUPAC Name

3-fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-15-9-13(10-19)1-2-14(15)11-20-3-6-23-16(12-20)17(22)21-4-7-24-8-5-21/h1-2,9,16H,3-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXRFJCLLRGUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C(C=C(C=C2)C#N)F)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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